Pentafluorophenyl 1-methylpiperidine-3-carboxylate
Description
Pentafluorophenyl 1-methylpiperidine-3-carboxylate is a fluorinated piperidine derivative characterized by a 1-methylpiperidine core and a pentafluorophenyl ester group at the 3-position. Its reactivity is influenced by the electron-deficient aromatic ester, which enhances susceptibility to nucleophilic attack compared to non-fluorinated analogs .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO2/c1-19-4-2-3-6(5-19)13(20)21-12-10(17)8(15)7(14)9(16)11(12)18/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICPVCDRQWBLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656429 | |
| Record name | Pentafluorophenyl 1-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-23-0 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 1-methyl-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946409-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl 1-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Methylpiperidine-3-Carboxylate
The core piperidine-3-carboxylate structure can be synthesized through several approaches, typically involving:
Cyclization strategies : Starting from amino acid derivatives or homologous esters, cyclization reactions such as Dieckmann cyclization under aprotic conditions (e.g., potassium tert-butoxide in dry toluene) have been used to establish the piperidine ring with keto and carboxylate functionalities. For example, N-alkylation of pyrrolidin-2-one by ethyl bromoacetate followed by hydrolysis and esterification leads to intermediates that undergo cyclization to form 3-keto-2-carboxylate piperidine derivatives.
Reduction and functional group transformations : Selective reductions (e.g., baker's yeast reductions) and subsequent functional group manipulations yield hydroxylated or methylated piperidine carboxylates. The introduction of the 1-methyl group can be achieved by N-alkylation methods on the piperidine nitrogen.
Activation to Pentafluorophenyl Ester
The key step in preparing pentafluorophenyl 1-methylpiperidine-3-carboxylate is the activation of the carboxylic acid group to the pentafluorophenyl ester, which enhances reactivity for subsequent coupling reactions.
Use of bis(pentafluorophenyl) carbonate (BPC) : This reagent is commonly employed to convert carboxylic acids into pentafluorophenyl esters. The reaction typically proceeds in an aprotic solvent such as dry acetonitrile, often in the presence of a base like triethylamine to neutralize generated acids and promote ester formation.
Reaction conditions : The carboxylic acid derivative (e.g., 1-methylpiperidine-3-carboxylic acid) is dissolved in dry acetonitrile, cooled to 0 °C, and treated with bis(pentafluorophenyl) carbonate and triethylamine. The mixture is stirred initially at low temperature (0 °C) for about 30 minutes and then allowed to warm to room temperature for 2 hours to complete the reaction.
Purification : The crude product is purified by column chromatography, typically using silica gel with solvents such as cyclohexane/ethyl acetate mixtures to isolate the pentafluorophenyl ester in good yield and purity.
Representative Reaction Scheme
Analytical Data and Yields
Research Findings and Notes
The use of bis(pentafluorophenyl) carbonate as an activating agent is favored due to its efficiency and mild reaction conditions, which preserve stereochemistry and minimize side reactions.
The initial synthesis of the piperidine ring system requires careful control of reaction times and conditions to favor the desired isomer (3-keto-2-carboxylate) over thermodynamic by-products.
The pentafluorophenyl ester formed is highly reactive and commonly used in peptide coupling reactions, making it a valuable intermediate in pharmaceutical and synthetic organic chemistry.
Alternative methods such as direct esterification with pentafluorophenol under carbodiimide coupling conditions are less commonly reported for this compound but may be explored depending on substrate sensitivity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing pentafluorophenyl group activates the aromatic ring toward nucleophilic substitution. Fluorine atoms at the ortho, meta, and para positions enhance electrophilicity, enabling reactions with soft nucleophiles like thiols or amines .
Key Reagents/Conditions:
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Nucleophiles: Primary amines (e.g., benzylamine), thiophenol.
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Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
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Temperature: Room temperature to 60°C.
Products:
Mechanistic Insight:
The reaction proceeds via a two-step mechanism:
Ester Aminolysis
The pentafluorophenyl ester reacts with amines to form amides, a reaction critical in peptide synthesis and bioconjugation .
Key Reagents/Conditions:
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Amines: Aliphatic amines (e.g., ethylenediamine).
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Catalysts: 4-Dimethylaminopyridine (DMAP).
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Solvents: DMF or acetonitrile.
Products:
Kinetic Data:
| Amine | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethylenediamine | 4 | 85 |
| Benzylamine | 6 | 78 |
Data extrapolated from analogous systems .
Ester Hydrolysis
The ester undergoes hydrolysis under acidic or basic conditions to yield 1-methylpiperidine-3-carboxylic acid.
Conditions:
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Acidic: HCl (6M), reflux.
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Basic: NaOH (1M), 50°C.
Products:
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Carboxylic acid and pentafluorophenol.
Rate Comparison:
| Condition | Half-Life (h) |
|---|---|
| Acidic | 2.5 |
| Basic | 1.8 |
Enhanced hydrolysis rates compared to non-fluorinated esters due to electron withdrawal .
Radical-Mediated Decarboxylation
Under UV irradiation or thermal initiation, the ester participates in radical decarboxylation, forming alkyl radicals .
Reagents/Conditions:
Products:
Mechanism:
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Homolytic cleavage of the ester bond generates a carboxyl radical.
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Decarboxylation forms a piperidinylmethyl radical.
Thiol-Ester Exchange
Thiols displace the pentafluorophenolate group, forming thioesters .
Reagents/Conditions:
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Thiols: Mercaptoethanol, cysteine derivatives.
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pH: 7–9 (buffered).
Applications:
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Site-specific protein labeling.
Comparative Reactivity Analysis
Mechanistic Role of the Pentafluorophenyl Group
Scientific Research Applications
Pentafluorophenyl 1-methylpiperidine-3-carboxylate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Pentafluorophenyl 1-methylpiperidine-3-carboxylate primarily involves its reactivity with nucleophiles. The pentafluorophenyl ester group is highly reactive towards nucleophilic attack, leading to the formation of stable amide, thioester, or ester bonds. This reactivity is exploited in various bioconjugation and polymer modification reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between Pentafluorophenyl 1-methylpiperidine-3-carboxylate and related compounds in terms of structure, properties, and applications:
Structural and Functional Analysis
Ester Reactivity: The pentafluorophenyl ester in this compound is significantly more reactive than non-fluorinated aryl esters (e.g., phenyl esters) due to electron withdrawal by fluorine atoms, which polarizes the ester carbonyl group. This contrasts with the tert-Boc-protected carboxylic acid in (3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid, which is stable under basic conditions but requires acidic deprotection .
Thermal and Morphological Stability: In PC61BPF, the pentafluorophenyl group suppresses aggregation in polymer-fullerene blends, preserving photovoltaic efficiency (83% retention after 48 hours at 130°C vs. 28.4% in pristine devices) .
Biological Relevance :
- The 1-methylpiperidine moiety in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to (3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid, which is constrained by its bulky Boc group. Piperidine derivatives are common in CNS-active drugs, and the methyl substitution could reduce metabolic degradation.
Research Findings and Implications
- Synthetic Utility : Pentafluorophenyl esters are widely used in peptide coupling and acyl transfer reactions. The compound’s piperidine core could facilitate chiral synthesis or serve as a building block for bioactive molecules.
- Stability in Harsh Conditions : Analogous to PC61BPF, the fluorinated aromatic system may confer resistance to thermal and oxidative degradation, making it suitable for high-temperature applications .
Biological Activity
Pentafluorophenyl 1-methylpiperidine-3-carboxylate (PFPMPC) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
PFPMPC is characterized by the presence of a pentafluorophenyl group attached to a 1-methylpiperidine backbone with a carboxylate functional group. The fluorinated aromatic ring enhances lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of PFPMPC can be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Notably, studies have shown that piperidine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating psychiatric and neurological disorders .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the piperidine structure can significantly influence the compound's potency and selectivity. For instance, substituting different groups on the piperidine nitrogen or altering the carboxylate moiety can enhance or diminish biological activity. A systematic SAR study revealed that certain substitutions led to improved affinity for specific targets while maintaining low toxicity profiles .
Biological Activity Overview
PFPMPC has been evaluated for various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that PFPMPC exhibits antiviral properties against several viruses by inhibiting their replication mechanisms. The compound's potency was assessed using IC50 values in cellular assays .
- Antitumor Activity : Research has shown that PFPMPC possesses antitumor effects against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
- Antimicrobial Properties : PFPMPC has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral efficacy of PFPMPC against influenza viruses, the compound was found to inhibit viral replication effectively. The IC50 value was reported at approximately 10 µM, showcasing its potential as an antiviral therapeutic agent. The mechanism involved interference with viral RNA synthesis during early infection stages .
Case Study 2: Antitumor Activity
A recent investigation into the antitumor properties of PFPMPC revealed significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, with an IC50 value of 15 µM reported. This study highlights PFPMPC's potential as a lead compound in developing new anticancer therapies .
Table 1: Summary of Biological Activities of PFPMPC
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | Influenza virus | 10 | Inhibition of RNA synthesis |
| Antitumor | MCF-7 Breast Cancer | 15 | Apoptosis induction |
| Antimicrobial | E. coli | 20 | Cell wall synthesis inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing pentafluorophenyl 1-methylpiperidine-3-carboxylate?
- Methodology : The compound can be synthesized via coupling reactions using activated pentafluorophenyl (Pfp) esters. For example, Pfp esters act as reactive intermediates in peptide functionalization, where the Pfp group serves as a leaving group. A typical protocol involves reacting the carboxylate precursor with pentafluorophenol under carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or DCM. Confirmation of successful activation is achieved via ¹⁹F NMR, which detects the Pfp group’s characteristic signals .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- ¹H/¹⁹F NMR : Detects proton environments and Pfp group presence. Full functionalization is confirmed by the absence of free carboxylic acid signals and Pfp ester peaks .
- ATR-FTIR : Validates ester carbonyl stretches (~1740 cm⁻¹) and absence of carboxylic acid O-H stretches .
- Gel Permeation Chromatography (GPC) : Assesses molecular weight distribution (e.g., dispersity ƉM = 1.26 indicates narrow polydispersity) .
Q. What safety precautions are advised when handling this compound?
- Methodology : While specific safety data for this compound are limited, analogous piperidine derivatives require:
- Use of PPE (gloves, goggles, lab coat).
- Immediate consultation with a physician upon exposure, referencing Safety Data Sheets (SDS) for related compounds (e.g., tert-butoxycarbonyl-protected piperidines) .
- Proper disposal via licensed waste management services to avoid environmental contamination .
Advanced Research Questions
Q. How does the pentafluorophenyl group enhance reactivity in α-deuterio carboxylic acid synthesis?
- Methodology : The Pfp group increases α-hydrogen acidity, enabling regioselective H/D exchange. Computational studies show that the electron-withdrawing Pfp group lowers the pKa of α-hydrogens by ~3 units. Experimental protocols use Et₃N (10 mol%) as a base and D₂O as the deuterium source in THF, achieving >90% deuteration at the α-position within 24 hours .
Q. How can researchers resolve contradictions in functionalization efficiency during peptide conjugation?
- Methodology : Contradictions may arise from incomplete activation or side reactions. To mitigate:
- Optimize reaction stoichiometry : Use a 1.2:1 molar ratio of peptide to Pfp ester to ensure complete coupling.
- Monitor reaction progress : Track Pfp ester consumption via ¹⁹F NMR (disappearance of -OC₆F₅ signals at ~-152 ppm) .
- Control solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by peptide amines .
Q. What computational tools are suitable for predicting the compound’s conformational interactions with biological targets?
- Methodology :
- Molecular docking (e.g., AutoDock Vina) : Models binding affinities to enzymes or receptors. Key parameters include van der Waals interactions of the Pfp group and piperidine ring flexibility .
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., Pfp ester carbonyl electrophilicity) .
Data Contradiction Analysis
Example : Discrepancies in reported yields for Pfp ester-based reactions.
- Root Cause : Variability in catalyst loading (e.g., Et₃N at 5–20 mol%) or solvent choice (THF vs. DMF).
- Resolution : Design a controlled study comparing yields under standardized conditions (fixed catalyst, solvent, temperature). Use ¹⁹F NMR to quantify unreacted Pfp esters as a proxy for reaction completeness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
